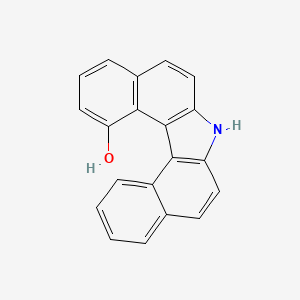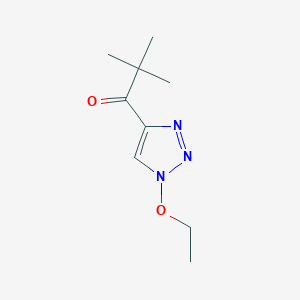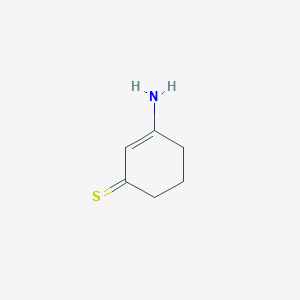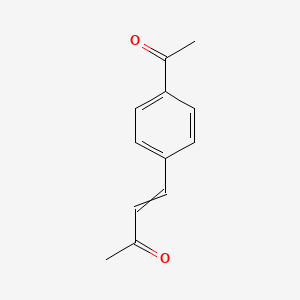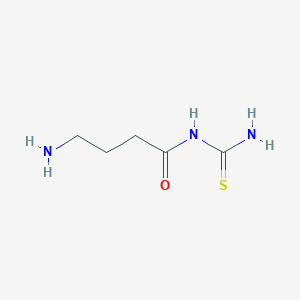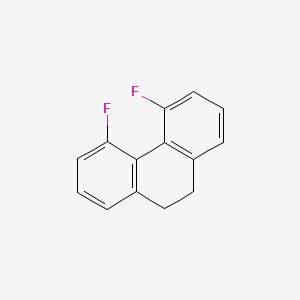
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 6, and a dimethyl group at position 1 of the indole ring, along with a chloride ion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Methylation: The dimethylation at position 1 can be carried out using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Chloride Salt: The final step involves the formation of the chloride salt by reacting the indole derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethoxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Similar structure but with methoxy groups instead of hydroxyl groups.
1,1-Dimethyl-2,3-dihydro-1H-indol-1-ium chloride: Lacks the hydroxyl groups at positions 5 and 6.
5,6-Dihydroxy-2,3-dihydro-1H-indol-1-ium chloride: Lacks the dimethyl groups at position 1.
Uniqueness
The presence of both hydroxyl groups and dimethyl groups in 5,6-Dihydroxy-1,1-dimethyl-2,3-dihydro-1H-indol-1-ium chloride makes it unique compared to other indole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.
Eigenschaften
| 113679-36-0 | |
Molekularformel |
C10H14ClNO2 |
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
1,1-dimethyl-2,3-dihydroindol-1-ium-5,6-diol;chloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)4-3-7-5-9(12)10(13)6-8(7)11;/h5-6H,3-4H2,1-2H3,(H-,12,13);1H |
InChI-Schlüssel |
LFXZKXRSCHKXTR-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C21)O)O)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


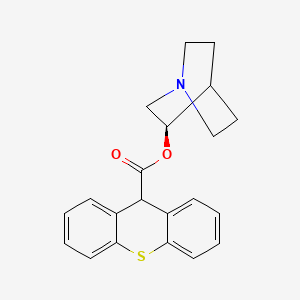
![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)

